molecular formula C22H20N4O5S2 B295827 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE

4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE

Cat. No.: B295827
M. Wt: 484.6 g/mol
InChI Key: VVOUXAPGVGQFQL-NTCRLEKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound that belongs to the class of benzenesulfonates This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, a methoxyphenyl group, and a benzenesulfonate moiety

Preparation Methods

The synthesis of 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE typically involves multiple steps, including the formation of the thiadiazolo-pyrimidine core and subsequent functionalization with the methoxyphenyl and benzenesulfonate groups. One common synthetic route involves the reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . Industrial production methods may involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and benzenesulfonate moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix proteins . The binding involves interactions with key amino acid residues in the enzyme’s catalytic triad, leading to the formation of a stable enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonates and thiadiazolo-pyrimidine derivatives. Compared to these compounds, 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is unique due to its specific functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C22H20N4O5S2

Molecular Weight

484.6 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C22H20N4O5S2/c1-3-7-19-25-26-20(23)16(21(27)24-22(26)32-19)12-14-10-11-17(18(13-14)30-2)31-33(28,29)15-8-5-4-6-9-15/h4-6,8-13,23H,3,7H2,1-2H3/b16-12-,23-20?

InChI Key

VVOUXAPGVGQFQL-NTCRLEKGSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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